

Proper handling and storage procedures for 6-Chloro-5-nitronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Chloro-5-nitronicotinonitrile

Cat. No.: B2889941

[Get Quote](#)

Application Notes and Protocols for 6-Chloro-5-nitronicotinonitrile

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of **6-Chloro-5-nitronicotinonitrile** (CAS No. 160906-98-9), a key heterocyclic building block in synthetic chemistry and drug discovery. Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide synthesizes direct information with established safety protocols for structurally analogous nitro- and chloro-substituted pyridines. The protocols herein are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Introduction and Chemical Profile

6-Chloro-5-nitronicotinonitrile is a substituted pyridine derivative featuring three key functional groups: a chloro group, a nitro group, and a nitrile (cyano) group. This combination makes it a versatile, yet reactive, intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. The electron-withdrawing nature of the nitro and nitrile groups, combined with the chloro leaving group, activates the pyridine ring for various nucleophilic substitution reactions.

Given its chemical structure, it is prudent to treat **6-Chloro-5-nitronicotinonitrile** with a high degree of caution, assuming a hazard profile similar to related compounds, which are often

classified as harmful and irritants.[1][2][3]

Chemical and Physical Properties

Property	Value	Source
CAS Number	160906-98-9	--INVALID-LINK--[4]
Molecular Formula	C ₆ H ₂ ClN ₃ O ₂	--INVALID-LINK--[4]
Molecular Weight	183.55 g/mol	--INVALID-LINK--[4]
Physical State	Solid (presumed, based on related compounds)	--INVALID-LINK--[5]
Storage	Inert atmosphere, 2-8°C	--INVALID-LINK--[4]

Hazard Assessment and Safety Precautions

A thorough risk assessment must be conducted before handling this compound. Based on data from structurally similar chemicals, **6-Chloro-5-nitronicotinonitrile** should be considered hazardous.

Potential Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][6]
- Skin Irritation: Causes skin irritation.[1][2] Avoid all direct contact with skin and clothing.[7]
- Eye Irritation: Causes serious eye irritation.[1][2]
- Respiratory Irritation: May cause respiratory tract irritation.[6][8] Inhalation of dust or vapors should be strictly avoided.[1][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling **6-Chloro-5-nitronicotinonitrile**:

- Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

- Hand Protection: Wear appropriate, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][7]
- Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.[7]
- Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to keep airborne concentrations low.[1][2] If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[2][7]

Storage and Handling Protocols

Storage

Proper storage is critical to maintain the compound's stability and ensure safety.

- Temperature: Store in a refrigerator at 2-8°C.[4]
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[4]
- Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][2][7]
- Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7]

Handling

- Work Area: Always handle this compound within a certified chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
- Dispensing: When weighing or transferring the solid material, minimize the creation of dust. [7] Use appropriate tools (spatulas) and handle with care.

- Hygiene: Wash hands thoroughly after handling.[2][7] Do not eat, drink, or smoke in the laboratory area.[2][7] Contaminated clothing should be removed immediately and washed before reuse.[2]

Emergency Procedures

In the event of exposure or a spill, immediate action is required.

- Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
- Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][7]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
- Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
- Spills and Leaks: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ensure proper PPE is worn during cleanup.

Experimental Protocol: Nucleophilic Aromatic Substitution

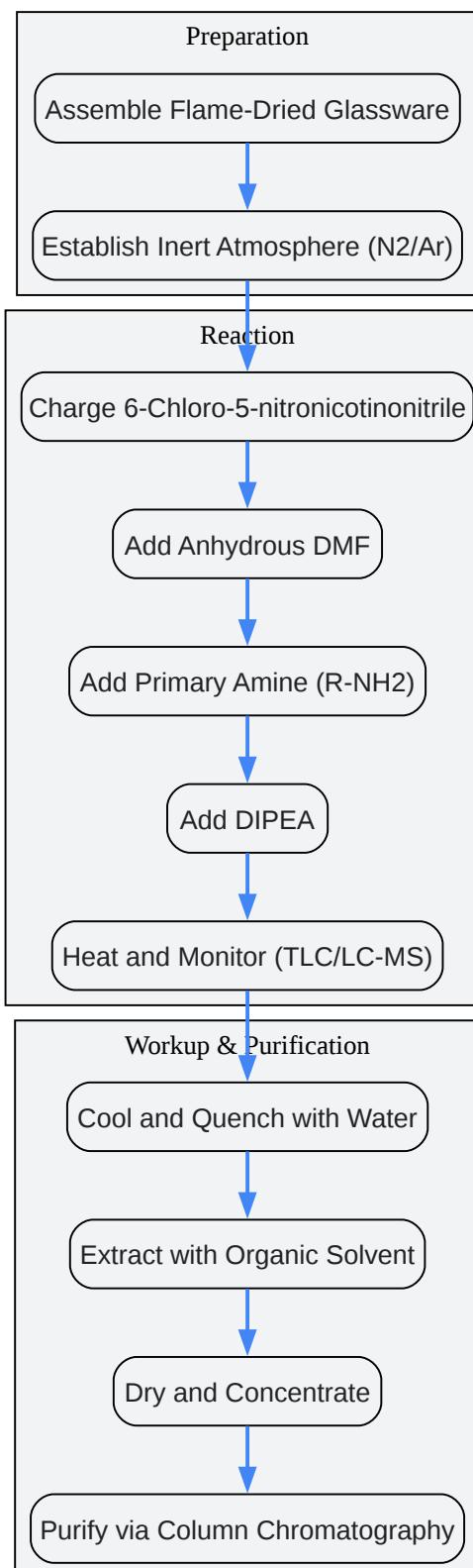
The following is a representative protocol for using **6-Chloro-5-nitronicotinonitrile** as a substrate in a nucleophilic aromatic substitution (SNAr) reaction with a generic primary amine ($R-NH_2$).

Rationale

The chloro group at the 6-position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent nitro and cyano groups. This protocol demonstrates a common transformation where the chlorine is displaced by an amine nucleophile.

Materials

- **6-Chloro-5-nitronicotinonitrile**
- Primary Amine ($R-NH_2$)
- Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle


Step-by-Step Procedure

- Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
- Reagent Addition: Under a positive pressure of inert gas, charge the flask with **6-Chloro-5-nitronicotinonitrile** (1.0 eq).
- Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.
- Addition of Amine: Add the primary amine ($R-NH_2$) (1.1 eq) to the reaction mixture.
- Addition of Base: Add DIPEA (1.5 eq) to the mixture to act as a scavenger for the HCl generated during the reaction.
- Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

- Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for a typical SNAr reaction.

Waste Disposal

All waste containing **6-Chloro-5-nitronicotinonitrile** or its byproducts must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not dispose of down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 160906-98-9|6-Chloro-5-nitronicotinonitrile|BLD Pharm [bldpharm.com]
- 5. 6-Chloro-5-nitronicotinic acid | 7477-10-3 [sigmaaldrich.com]
- 6. Methyl 6-chloro-5-nitronicotinate | C7H5CIN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Proper handling and storage procedures for 6-Chloro-5-nitronicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2889941#proper-handling-and-storage-procedures-for-6-chloro-5-nitronicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com